3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(4-thiophen-3-ylpiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(11-20-15-3-1-2-4-16(15)23-18(20)22)19-8-5-13(6-9-19)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABKRVQPQSSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Key Functional Group Reactions
The compound’s structural complexity (thiophene, piperidine, oxazolone) enables diverse reactivity:
a. Thiophene Ring Reactions
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Electrophilic substitution : Thiophene-3-yl groups typically undergo substitution at the 2- or 5-positions due to electron-donating effects.
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Oxidation : Potential for thiophene-to-thiophene oxide conversion under oxidizing conditions (e.g., H2O2) .
b. Piperidine Ring Reactions
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Alkylation/acylation : Amine groups in piperidine may undergo further functionalization (e.g., amidation) .
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Ring-opening : Under acidic/basic conditions, strained piperidine derivatives could hydrolyze, though steric hindrance may stabilize the ring .
c. Oxazolone Reactivity
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Nucleophilic attack : The ketone group in the oxazolone may participate in Michael additions or aldol reactions.
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Hydrolysis : Acidic/basic conditions could cleave the oxazolone ring, yielding β-keto acids.
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Thiophene | Electrophilic substitution | Acidic medium |
| Piperidine (amine) | Alkylation/acylation | Alkyl halides, acyl chlorides |
| Oxazolone (ketone) | Nucleophilic addition | Aldehydes, ketones |
Stability and Purification
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Thermal stability : The compound’s stability depends on the oxazolone ring’s resistance to hydrolysis. Steric bulk around the piperidine may enhance stability .
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Purification : Chromatographic methods (e.g., HPLC) are critical for isolating the product due to its complexity .
Mechanistic Considerations
While direct data for this compound is limited, analogs in the search results highlight:
Scientific Research Applications
Chemical Properties and Structure
Before discussing applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is with a molecular weight of approximately 304.38 g/mol. The structure features a benzo[d]oxazole core linked to a piperidine ring and a thiophene substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole and related compounds exhibit significant anticancer properties. For instance, compounds containing the oxazole moiety have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (HCT-116) cells. The introduction of electron-withdrawing groups in the para position of the aromatic ring has been noted to enhance biological activity .
Case Study:
A study evaluated a series of oxazole derivatives, revealing that certain modifications led to increased potency against HCT-116 cells with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via caspase activation .
Anti-inflammatory Properties
Compounds similar to 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one have been investigated for their anti-inflammatory effects. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a significant pathway through which these compounds exert their effects.
Case Study:
A recent investigation into pyrazole-linked thiazoline/benzoxazolone derivatives indicated that modifications led to selective COX-II inhibition with minimal gastrointestinal side effects. This highlights the potential for developing safer anti-inflammatory agents based on similar scaffolds .
Antibacterial Activity
The rise of antibiotic-resistant bacteria has led researchers to explore new antibacterial agents. Compounds featuring the oxazole ring have been reported to possess antibacterial properties against various pathogens.
Case Study:
Research on novel oxadiazole derivatives indicated that some exhibited potent activity against ESKAPE pathogens, known for their resistance to multiple antibiotics. These findings suggest that structural modifications could lead to effective treatments for resistant infections .
Neuropharmacological Effects
The piperidine component in 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
Case Study:
Research has shown that certain piperidine derivatives can modulate dopamine and serotonin receptors, indicating their potential use in treating neurological disorders such as depression and schizophrenia .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one. Variations in substituents can significantly influence biological activity.
Data Table: Structure–Activity Relationships
| Compound Variant | Biological Activity | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Base Compound | Moderate Anticancer | 15 | Apoptosis Induction |
| Variant A | High Anticancer | 5 | Caspase Activation |
| Variant B | Anti-inflammatory | 10 | COX-II Inhibition |
| Variant C | Antibacterial | 8 | Disruption of Cell Wall |
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria by binding to key regulatory proteins, thereby disrupting bacterial communication and biofilm formation . In cancer research, it may interfere with cellular signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
- Sigma Receptor Affinity: The thiophene substituent in the target compound may enhance sigma receptor binding, similar to SN79, which shows nanomolar affinity for sigma-1 receptors .
- Dopamine Receptor Interactions : Analog 5c (from ) demonstrates antagonism at dopamine D2 receptors, suggesting the benzoxazolone-piperidine scaffold is compatible with CNS targets .
- Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for 5a–5c (), where yields range from 63–73% using K₂CO₃-mediated coupling . Thiophene incorporation may require specialized thiophen-3-yl-piperidine precursors, as seen in triazolone derivatives () .
- Solubility and Bioavailability : The 2-oxoethyl linker may improve solubility compared to bulkier alkyl chains (e.g., butyl in 5c), though thiophene’s hydrophobicity could offset this .
Data Table: Elemental Analysis and Spectral Data (Representative Examples)
Research Findings and Implications
- Sigma Receptor Targeting : Thiophene-containing analogs (e.g., SN79) exhibit anti-addictive properties in preclinical models, suggesting the target compound could be optimized for sigma-1 receptor modulation .
- Dual-Action Potential: AG-0029’s dual dopamine D2/H3 activity highlights the versatility of benzoxazolone derivatives for multifunctional CNS drugs .
- Synthetic Challenges : Thiophen-3-yl-piperidine synthesis may require regioselective functionalization, as thiophene positional isomers (2-yl vs. 3-yl) impact receptor binding .
Biological Activity
The compound 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.42 g/mol. The structure includes a benzo[d]oxazole moiety, which is known for its diverse biological activities, coupled with a piperidine ring substituted with a thiophene group.
Research indicates that compounds similar to 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one may interact with various biological targets, including enzymes and receptors involved in metabolic and neurological processes. For instance, compounds with similar structures have shown inhibition of 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome and cognitive disorders such as Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives containing oxadiazole and thiophene groups have exhibited significant cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds featuring the benzo[d]oxazole scaffold have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of similar compounds have been documented in several studies. By targeting specific receptors like FFA3, these compounds can enhance insulin secretion and improve glucose tolerance, which are critical in managing diabetes-related complications . Additionally, their ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a related compound on multiple cancer cell lines, revealing IC50 values ranging from 20 to 100 µM across different cell types. The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells .
- In Vivo Studies : In animal models, derivatives similar to this compound were shown to significantly reduce tumor size when administered at therapeutic doses. These studies provide preliminary evidence supporting further clinical investigations .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one?
The compound can be synthesized using bivalent ligand strategies. A typical procedure involves:
- Step 1 : Reacting benzoxazolone derivatives with piperidine-containing intermediates under reflux conditions in ethanol.
- Step 2 : Purification via recrystallization from ethanol/water (1:2) to yield colorless or yellow oils (51–53% yields) .
- Characterization : Confirmed by ¹H NMR (δ 1.5–4.0 ppm for piperidine protons), ¹³C NMR (e.g., carbonyl peaks at ~170 ppm), and HRMS to validate molecular formulas (e.g., C₂₀H₂₁N₃O₃S requires [M+H]⁺ 384.1332, observed 384.1335) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Key methods include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm) and carbonyl/heterocyclic carbons .
- HRMS : Validates molecular weight and elemental composition (e.g., C=59.52%, H=5.49%, N=10.89% via CHN analysis) .
- IR Spectroscopy : Confirms functional groups like C=O (stretching at ~1700 cm⁻¹) and C-S (thiophene ring) .
Q. How are purity and elemental composition verified during synthesis?
Elemental analysis (CHN) is used to confirm theoretical vs. experimental ratios (e.g., C: 59.52% calc. vs. 59.48% obs.). Discrepancies >0.3% suggest impurities, necessitating repeated column chromatography (silica gel, hexane-EtOAc gradients) .
Advanced Questions
Q. How can reaction yields be optimized for piperidine-ethylbenzoxazolone derivatives?
- Catalyst Screening : Use iodine (I₂) or TBHP in methanol under reflux to enhance oxidative coupling efficiency (e.g., 95% yield in domino reactions) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of thiophene-piperidine intermediates .
- Temperature Control : Prolonged reflux (5–8 hours) ensures complete alkylation of the piperidine nitrogen .
Q. What strategies resolve contradictions in spectral data during structural analysis?
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., confirming the Z-configuration of oxazolone rings) .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations, particularly for overlapping piperidine and thiophene signals .
- Isotopic Labeling : Trace reaction intermediates using deuterated solvents to validate mechanistic pathways .
Q. How can biological activity be systematically evaluated for this compound?
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC protocols, referencing benzisothiazolone derivatives with known antimicrobial activity .
- Molecular Docking : Model interactions with targets like DNA gyrase or cytochrome P450 enzymes to predict mechanism of action .
- ADMET Profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal assays), and toxicity (MTT assays) .
Q. What advanced synthetic methodologies enable functionalization of the thiophene-piperidine moiety?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the thiophene 3-position .
- Reductive Amination : Modify the piperidine nitrogen with alkyl/aryl groups using NaBH₃CN or H₂/Pd-C .
- Photooxidation : Generate sulfone derivatives for enhanced electrophilicity using UV light and Rose Bengal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
